

Application Notes and Protocols: Purification of Recombinant Omphalotin A

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Compound of Interest

Compound Name: *Omphalotin A*

Cat. No.: *B15560327*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Omphalotin A is a cyclic peptide with potent and selective nematocidal activity, originally isolated from the mushroom *Omphalotus olearius*.^[1] Its unique structure, featuring multiple backbone N-methylations, contributes to its high stability and biological activity, making it a person of interest for agricultural and pharmaceutical applications.^[2] Recombinant production of **Omphalotin A** in heterologous hosts like *Pichia pastoris* offers a scalable and controlled method for its synthesis.^{[3][4]} This document provides a detailed protocol for the purification of recombinant **Omphalotin A** from *P. pastoris* culture.

Data Presentation

Table 1: Summary of Recombinant **Omphalotin A** Purification Yield and Purity

Purification Step	Expression System	Yield	Purity	Reference
Preparative RP-HPLC	Pichia pastoris GS115	1200 µg	≥ 95%	[5]
Solid Phase Peptide Synthesis & Purification	Chemical Synthesis	~6.5 mg	Pure	
Preparative RP-HPLC	Pichia pastoris	800 µg (Lentinulin A)	≥ 95%	
Preparative RP-HPLC	Pichia pastoris	400 µg (Dendrothelin A)	≥ 95%	

Experimental Protocols

This protocol outlines the key steps for the purification of recombinant **Omphalotin A** produced in *Pichia pastoris*. The biosynthesis of **Omphalotin A** in *P. pastoris* is achieved through the co-expression of the precursor protein OphMA and the prolyl oligopeptidase OphP.

1. Cultivation and Expression in *Pichia pastoris*

- Strain: *Pichia pastoris* transformant GS115 co-expressing OphP and OphMA (GS115-OphP-OphMA).
- Medium: Buffered Methanol-containing Complex Medium (BMMY).
- Cultivation: Cultivate the *P. pastoris* transformant for three days at 30 °C in BMMY to induce protein expression.

2. Cell Lysis and Extraction

- Cell Lysis: Harvest the yeast cells by centrifugation. Lyse the cells using glass beads to disrupt the cell wall and release the intracellular contents.
- Clarification: Centrifuge the lysate to pellet cell debris and obtain a cleared cell lysate.

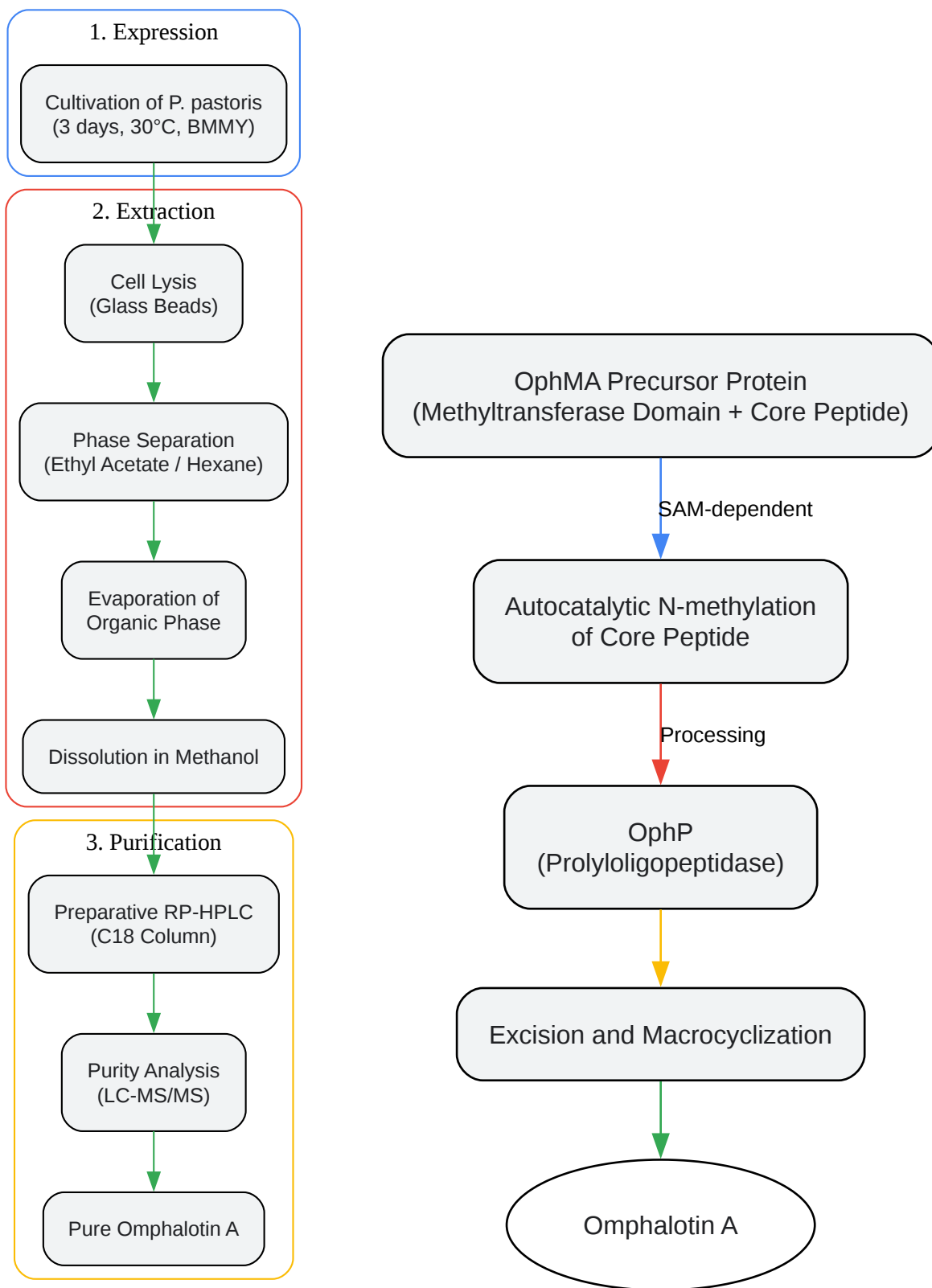
- Phase Separation (Solvent Extraction):
 - Extract the cleared cell lysate with an equal volume of ethyl acetate or a 1:1 (v/v) mixture of ethyl acetate and n-hexane.
 - Mix thoroughly and separate the organic and aqueous phases by centrifugation.
 - Collect the organic phase containing the hydrophobic **Omphalotin A**.
 - Evaporate the organic solvent to obtain a pellet.
 - Dissolve the resulting pellet in methanol for further analysis or purification.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

- Column: C18 preparative RP-HPLC column.
- Mobile Phase: A gradient of acetonitrile in water (specific gradient conditions should be optimized).
- Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds).
- Fraction Collection: Collect fractions corresponding to the **Omphalotin A** peak.
- Analysis: Analyze the collected fractions for purity using analytical LC-MS/MS.
- Final Product: Combine the pure fractions and evaporate the solvent to obtain purified **Omphalotin A**.

Visualizations

Diagram 1: Experimental Workflow for Recombinant **Omphalotin A** Purification



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